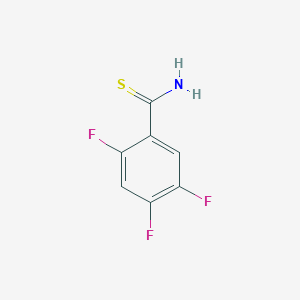

2,4,5-Trifluorobenzothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXNMNPXOLVDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trifluorobenzothioamide

Established Synthetic Pathways to 2,4,5-Trifluorobenzothioamide

The primary route to synthesizing 2,4,5-Trifluorobenzothioamide hinges on a two-step process: the formation of its nitrile precursor, 2,4,5-Trifluorobenzonitrile, followed by a thioamidation reaction.

Precursor Synthesis: 2,4,5-Trifluorobenzonitrile and Derivatives

2,4,5-Trifluorobenzonitrile is a crucial intermediate for producing active compounds in medicine and agriculture. google.com It is a polyfluorinated benzonitrile (B105546) building block used to introduce a fluorinated benzonitrile segment into a target molecule, often through nucleophilic aromatic substitution. ossila.com Several methods have been established for its synthesis. google.comgoogle.com A prominent method involves the diazotization of 2,4,5-trifluoro-aniline, followed by a cyanation reaction. google.com Another approach starts from 2,4-dichloro-5-fluorobenzonitrile, where the two chlorine atoms are exchanged for fluorine through a reaction with an alkali metal fluoride (B91410) in the presence of a phase transfer catalyst. google.com A third pathway utilizes 1-bromo-2,4,5-trifluorobenzene, which is heated with copper(I) cyanide to yield the desired nitrile, although this method can result in a highly contaminated product. google.com

Table 1: Synthetic Routes to 2,4,5-Trifluorobenzonitrile

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2,4,5-Trifluoro-aniline | Nitrosating agent, Alkali metal cyanide, Transition metal compound | Diazotization followed by Sandmeyer-type cyanation | google.com |

| 2,4-Dichloro-5-fluorobenzonitrile | Alkali metal fluoride (e.g., KF/CsF), Phase transfer catalyst | Halogen Exchange (Halex) Reaction | google.com |

| 1-Bromo-2,4,5-trifluorobenzene | Copper(I) cyanide, N-methyl-pyrrolidone | Nucleophilic Substitution (Rosenmund-von Braun reaction) | google.com |

Thioamidation Reactions and Mechanistic Considerations

The conversion of a nitrile to a thioamide, known as thioamidation, is a fundamental transformation in organic synthesis. jst.go.jprsc.org This reaction is the final step in the established synthesis of 2,4,5-Trifluorobenzothioamide from its nitrile precursor. Various reagents and conditions can be employed for this purpose. Traditional methods often use sulfur-phosphorus reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₅). rsc.orgorganic-chemistry.org

More contemporary and environmentally friendly methods have been developed. One such protocol utilizes sodium sulfide (B99878) (Na₂S·9H₂O) as the sulfur source, catalyzed by a [DBUH][OAc] ionic liquid at room temperature. rsc.org The proposed mechanism for this reaction involves the activation of the nitrile group by the catalyst, followed by a nucleophilic attack of the sulfide ion to form an intermediate, which then yields the final thioamide product. rsc.org The interconversion between thioamides and nitriles is a significant reaction, with methods also existing for the reverse process (dehydrosulfurization). jst.go.jp

Advanced Synthetic Techniques for Trifluorobenzothioamide Analogues

Modern synthetic chemistry offers advanced techniques for the efficient preparation and modification of compounds like 2,4,5-Trifluorobenzothioamide and its analogues.

Microscale Synthesis and Optimized Reaction Conditions

Microscale synthesis techniques offer advantages in terms of speed, safety, and material conservation, which is particularly relevant for preparing specialized research chemicals. sorbonne-universite.fr Microwave-assisted organic synthesis, for example, has been successfully applied to the Kindler thioamide synthesis, a three-component reaction between aldehydes, amines, and elemental sulfur. organic-chemistry.org This approach significantly reduces reaction times from hours to minutes. organic-chemistry.org While not specifically documented for 2,4,5-Trifluorobenzothioamide, these optimized, high-throughput, and microscale methodologies are directly applicable to the synthesis of its analogues, allowing for the rapid generation of compound libraries for research purposes. sorbonne-universite.frresearchgate.net

Selective Functionalization and Derivatization Strategies

Selective functionalization is key to modifying a parent molecule to fine-tune its properties. For 2,4,5-Trifluorobenzothioamide, derivatization can target either the thioamide group or the trifluorophenyl ring.

The thioamide functional group itself can undergo various reactions. To prevent unwanted side reactions, such as epimerization at an adjacent stereocenter during peptide synthesis, the thioamide can be protected as a thioimidate. nih.gov The thioimidate is less nucleophilic than the thioamide, which imparts stability under certain reaction conditions. nih.gov

Alternatively, the trifluorophenyl ring is activated towards nucleophilic aromatic substitution, a reactivity demonstrated by its precursor, 2,4,5-trifluorobenzonitrile. ossila.com This allows for the selective replacement of one or more fluorine atoms with other functional groups, enabling the synthesis of a wide array of derivatives. Chemical derivatization is also a common strategy to enhance the analytical detection of molecules in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where reagents are used to add a chargeable moiety to the analyte. ddtjournal.comnih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of 2,4,5-Trifluorobenzothioamide is dictated by its two primary components: the thioamide group and the fluorinated aromatic ring. The thioamide group is a versatile functional group that can be used as a precursor for various heterocycles. For instance, thioamides can react with other reagents to form important structures like thiazoles or 1,2,4-thiadiazoles. rsc.org

A key transformation pathway for thioamides is their conversion back to nitriles through dehydrosulfurization. sci-hub.se This process can be mediated by various reagents, including iodine in the presence of a base or organobismuth compounds like triphenylbismuth (B1683265) dichloride, which operates under mild conditions. jst.go.jpsci-hub.se The fluorinated ring's reactivity towards nucleophiles allows for substitutions, making the compound a useful building block. ossila.com The isosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring is a common strategy in medicinal chemistry, and the principles of reactivity and functionalization studied for benzothioamides can be extended to related heterocyclic systems. mdpi.com

Table 2: Key Chemical Transformations of Thioamides

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Dehydrosulfurization | Iodine (I₂), Triethylamine | Nitrile | jst.go.jp |

| Dehydrosulfurization | Triphenylbismuth dichloride (Ph₃BiCl₂) | Nitrile | sci-hub.se |

| Cyclization | Styrene, NBS | 2,4-Diarylsubstituted thiazole | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2,4,5 Trifluorobenzothioamide

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. chemguide.co.uk The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular bonds and functional groups. For 2,4,5-Trifluorobenzothioamide, the spectrum is expected to be dominated by features from the thioamide group and the trifluoro-substituted aromatic ring.

The N-H stretching vibrations of the primary thioamide (-CSNH₂) group are anticipated to appear as two distinct bands in the 3100-3400 cm⁻¹ region. The C-H stretching of the aromatic ring would produce signals just above 3000 cm⁻¹. vscht.cz The "fingerprint region," below 1600 cm⁻¹, is particularly crucial for identification, containing complex vibrations that are unique to the molecule. libretexts.org This region would feature strong absorptions from C-F stretching (typically 1100-1300 cm⁻¹), aromatic ring modes, and vibrations of the thioamide core, including the C=S stretch. The C=S stretching band is often weaker than a C=O band and can be coupled with other vibrations, appearing in a broad range from approximately 800 to 1250 cm⁻¹.

Expected FT-IR Absorption Bands for 2,4,5-Trifluorobenzothioamide

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400-3200 | Medium | Asymmetric & Symmetric N-H Stretch | -NH₂ (Thioamide) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Ar-H |

| 1620-1580 | Medium-Weak | N-H Bending (Scissoring) | -NH₂ (Thioamide) |

| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretching | Aromatic Ring |

| 1300-1100 | Strong | C-F Stretch | Ar-F |

| 1250-800 | Medium | C=S Stretch (Thioamide II/III bands) | Thioamide |

Note: This table contains expected values based on established group frequencies. Actual peak positions can vary based on molecular environment and phase.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). bruker.com While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. libretexts.org Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For 2,4,5-Trifluorobenzothioamide, Raman spectroscopy would be particularly effective for observing the aromatic ring's symmetric "breathing" modes and the C=S bond. nih.gov The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically yield strong Raman bands between 1400 and 1650 cm⁻¹. The C-S and C=S bonds are also highly polarizable and are expected to show characteristic peaks. The presence of impurities or different crystalline polymorphs can cause shifts or broadening in Raman peaks, making it a sensitive tool for sample purity and structural analysis. spectroscopyonline.com

Expected Raman Shifts for 2,4,5-Trifluorobenzothioamide

| Raman Shift (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |

| 1650-1550 | Strong | Aromatic Ring Breathing Mode | Aromatic Ring |

| 1300-1100 | Medium | C-F Stretch | Ar-F |

| 1250-800 | Strong | C=S Stretch | Thioamide |

Note: This table contains expected values. Raman intensities are highly dependent on the laser excitation wavelength and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,4,5-Trifluorobenzothioamide, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential.

¹H NMR would show signals for the two aromatic protons and the two amine protons. The aromatic protons would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The -NH₂ protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent and temperature. mdpi.com

¹⁹F NMR is particularly informative due to the three distinct fluorine environments. wikipedia.org Each fluorine atom (at positions 2, 4, and 5) would produce a separate signal. The splitting patterns of these signals, arising from F-F and F-H couplings, would be complex but would definitively confirm the substitution pattern on the aromatic ring. magritek.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. diva-portal.org

¹³C NMR would identify all seven carbon atoms in the molecule. The carbon of the C=S group is expected to be significantly downfield (typically 190-210 ppm). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached fluorine atoms (C-F coupling is also observed in ¹³C spectra).

Predicted NMR Data for 2,4,5-Trifluorobenzothioamide (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.0 - 7.0 | m | Ar-H |

| ¹H | 8.5 - 7.5 (broad) | s | -NH₂ |

| ¹³C | 205 - 195 | s | C=S |

| ¹³C | 160 - 110 | m (with C-F coupling) | Ar-C |

Note: These are predicted chemical shift ranges. Exact values depend on the solvent and reference standard used.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For 2,4,5-Trifluorobenzothioamide (C₇H₄F₃NS), the molecular weight is approximately 195.0 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at this m/z value, confirming the elemental composition.

Electron impact (EI) ionization would cause the molecular ion to break into smaller, characteristic fragments. chemguide.co.uklibretexts.org Expected fragmentation pathways would include the loss of the -NH₂ group, the cleavage of the C-C bond between the ring and the thioamide group to form a [F₃C₆H₂CO]⁺ or [F₃C₆H₂]⁺ fragment, and potentially the loss of sulfur-containing radicals. libretexts.org

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), this method is invaluable for metabolite profiling. If 2,4,5-Trifluorobenzothioamide were administered to a biological system, HPLC-MS could separate and identify potential metabolic products in matrices like plasma or urine. Common metabolic transformations include hydroxylation of the aromatic ring, oxidation of the sulfur atom (to sulfoxide (B87167) or sulfone), or conjugation with moieties like glucuronic acid. researchgate.net

Expected Key Fragments in the Mass Spectrum of 2,4,5-Trifluorobenzothioamide

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 195 | [C₇H₄F₃NS]⁺· | Molecular Ion (M⁺·) |

| 179 | [C₇H₂F₃S]⁺· | Loss of ·NH₂ |

| 162 | [C₇H₄F₃N]⁺· | Loss of ·SH |

Note: This table lists plausible fragments based on common fragmentation rules.

X-ray Absorption and Emission Spectroscopy for Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques used to probe the electronic structure of a selected atom within a molecule. nih.govconsensus.app For 2,4,5-Trifluorobenzothioamide, Sulfur K-edge XAS would be particularly insightful.

In XAS, a core electron (e.g., sulfur 1s) is excited to unoccupied molecular orbitals. aip.org The energy and intensity of the absorption edge and near-edge features (X-ray Absorption Near Edge Structure or XANES) provide direct information about the oxidation state and local coordination environment of the sulfur atom. acs.org The spectra would be sensitive to the π-bonding within the C=S group and the influence of the electron-withdrawing fluorinated ring on the electronic density at the sulfur center.

XES is a complementary technique that probes the occupied molecular orbitals by analyzing the photons emitted as a higher-energy electron fills the core hole created during the initial excitation. nih.gov The combination of XAS and XES can provide a detailed picture of the molecule's frontier orbitals, revealing the nature of the covalent interaction between sulfur and its neighboring carbon and nitrogen atoms. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4,5 Trifluorobenzothioamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular structure, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are two of the most powerful approaches in quantum chemistry for studying molecular systems. wikipedia.orgunipd.it DFT methods calculate the electronic structure based on the electron density, which is a function of three spatial coordinates. wikipedia.orgrutgers.edu This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for a wide range of chemical applications. wikipedia.orgnih.gov Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. unipd.it While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) can provide highly accurate results. unipd.itnih.gov

For 2,4,5-Trifluorobenzothioamide, these calculations can be used to determine its optimal three-dimensional geometry, vibrational frequencies, and thermochemical properties. researchgate.net For instance, DFT calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed structural picture. Quantum chemical calculations have become an indispensable tool for analyzing reaction mechanisms and predicting reaction pathways in synthetic chemistry. nih.govrsc.org

The electronic properties and reactivity of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxiapptec.com

HOMO: Represents the orbital from which an electron is most likely to be donated. A high HOMO energy indicates a greater propensity to act as an electron donor. irjweb.com

LUMO: Represents the orbital to which an electron is most likely to be accepted. A low LUMO energy suggests a greater ability to act as an electron acceptor. irjweb.com

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com For 2,4,5-Trifluorobenzothioamide, a theoretical analysis would reveal these energy levels, helping to predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Orbital Energies for 2,4,5-Trifluorobenzothioamide

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity |

Note: This table presents hypothetical values for illustrative purposes based on similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. mdpi.com It is mapped onto the molecule's surface, with different colors indicating regions of varying electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential, rich in electrons (e.g., around electronegative atoms like sulfur and nitrogen in the thioamide group). These sites are prone to electrophilic attack. mdpi.commdpi.com

Blue: Regions of positive potential, electron-deficient (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack. mdpi.commdpi.com

An MEP analysis of 2,4,5-Trifluorobenzothioamide would highlight the electron-rich thioamide group and the electron-withdrawing effects of the fluorine atoms on the benzene (B151609) ring, providing crucial information about its intermolecular interaction capabilities. scispace.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.egmdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of a ligand like 2,4,5-Trifluorobenzothioamide when interacting with a biological target, such as a protein. nih.govulakbim.gov.tr

These simulations provide detailed information on the stability of the ligand-protein complex, conformational changes in both the ligand and the target, and the role of solvent molecules. mdpi.commdpi.com Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the complex. ekb.eg By understanding the dynamic nature of the binding, researchers can gain deeper insights into the mechanisms of molecular recognition. ekb.eg

Structure-Based Drug Design and Ligand-Binding Motif Prediction

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. domainex.co.ukgardp.org This approach is fundamental in modern drug discovery for developing potent and selective inhibitors. domainex.co.uk

When the 3D structure of a target protein is known, computational docking can be used to predict the preferred binding mode of 2,4,5-Trifluorobenzothioamide within the active site. gardp.org This process evaluates numerous possible orientations and conformations of the ligand, scoring them based on binding affinity. nih.gov

Analysis of the docked pose reveals key molecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The thioamide group (-CSNH2) of 2,4,5-Trifluorobenzothioamide contains hydrogen bond donors (N-H) and acceptors (S), which can interact with polar amino acid residues like serine, threonine, or aspartate. plos.orgresearchgate.net

Hydrophobic Interactions: The trifluorophenyl ring can form hydrophobic contacts with nonpolar residues such as leucine, valine, and phenylalanine in the binding pocket. plos.orgresearchgate.net

Halogen Bonds: The fluorine atoms can potentially act as halogen bond acceptors, interacting with electron-donating residues.

Identifying these specific interactions and the amino acid residues involved is crucial for understanding the basis of molecular recognition and for guiding the rational design of more effective analogs. nih.govnih.gov

Table 2: Potential Key Interactions for 2,4,5-Trifluorobenzothioamide in a Hypothetical Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Thioamide N-H | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Thioamide Sulfur | Arg, Lys, His |

| Hydrophobic | Trifluorophenyl Ring | Leu, Val, Ile, Phe |

| Pi-Pi Stacking | Trifluorophenyl Ring | Phe, Tyr, Trp |

Note: This table lists hypothetical interactions based on the chemical structure of the compound.

Fragment-Based Ligand Discovery (FBLD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. gu.sedrughunter.com These fragments, which typically have high ligand efficiency, serve as starting points for building more potent lead molecules. drughunter.comresearchgate.net

In the context of 2,4,5-Trifluorobenzothioamide, this approach could be applied in two ways:

Fragment Evolution: The compound itself could be considered a fragment. Using structural information from X-ray crystallography or NMR, medicinal chemists can rationally add functional groups to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing potency and selectivity. gu.se

Fragment Linking: If another fragment is identified that binds in a nearby sub-pocket, the two fragments can be chemically linked together to create a single, more potent molecule that spans both binding regions. gu.se

Computational tools can assist in this process by suggesting appropriate fragments or linkers and predicting the binding affinity of the newly designed compounds, accelerating the iterative cycle of drug design. nih.govnih.gov

Research Findings on the Computational Chemistry of 2,4,5-Trifluorobenzothioamide Currently Unavailable

A comprehensive search of scientific literature and databases has revealed a lack of specific computational chemistry and theoretical investigations focused on the compound 2,4,5-Trifluorobenzothioamide. Consequently, the generation of a detailed article on its theoretically predicted spectroscopic properties, as outlined, cannot be fulfilled at this time due to the absence of requisite research data.

Computational chemistry, a field that employs theoretical principles and computer simulations to study molecular properties, relies on methods like Density Functional Theory (DFT) to predict spectroscopic characteristics. researchgate.netcore.ac.uk These predictions include vibrational frequencies (Infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. aps.orgfaccts.decanterbury.ac.nz Such theoretical studies are crucial for understanding the fundamental electronic structure and behavior of a molecule. xray.czolemiss.edu

However, for the specific molecule of interest, 2,4,5-Trifluorobenzothioamide, dedicated studies applying these computational methodologies appear to be absent from the public research domain. While research exists for structurally related compounds, such as other fluorinated benzene derivatives or molecules containing a thioamide group, a direct and scientifically accurate discussion on the theoretical spectroscopic properties of 2,4,5-Trifluorobenzothioamide is not possible without specific computational data.

Therefore, the creation of data tables and detailed research findings for the section on "Theoretical Prediction of Spectroscopic Properties" is precluded by the current state of available scientific literature.

Medicinal Chemistry and Biological Activities of 2,4,5 Trifluorobenzothioamide and Its Derivatives

Anti-Cancer Efficacy and Mechanistic Studies

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anti-cancer activities. nih.gov Fluorination of these molecules can further enhance their therapeutic properties. nih.govrsc.org

Selective Cytotoxicity in Malignant Cell Lines (e.g., A549 lung adenocarcinoma)

Derivatives of benzothiazole have shown notable cytotoxic effects against various human cancer cell lines, including the A549 lung adenocarcinoma cell line. For instance, studies on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol demonstrated cytotoxic properties against A549 cells, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. researchgate.net Similarly, fluorinated Schiff bases and fluorinated thiazolidinols have exhibited potent anticancer activity in A549 cells. nih.govrsc.org One study found that a fluorinated aminophenylhydrazine compound had a powerful cytotoxic effect on A549 cells, with an IC50 value of 0.64 μM. nih.gov

The antiproliferative activity of these compounds is not limited to lung cancer. Novel synthesized 2-mercaptobenzothiazole (B37678) derivatives have been shown to reduce cell viability at low micromolar concentrations in pancreatic cancer and paraganglioma cell lines. semanticscholar.org This broad-spectrum activity highlights the potential of the benzothiazole core in developing new anti-cancer agents. nih.govsemanticscholar.org

Table 1: Cytotoxicity of Benzothiazole Derivatives in A549 Lung Cancer Cells

| Compound | IC50 Value | Reference |

|---|---|---|

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 68 µg/mL | researchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | 121 µg/mL | researchgate.net |

| Fluorinated aminophenylhydrazine (Compound 6) | 0.64 µM | nih.gov |

Induction of Apoptosis and Autophagy

A primary mechanism through which benzothiazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov Numerous studies have confirmed that these compounds can trigger apoptosis in a wide range of cancer types, including colorectal, breast, lung, and prostate cancers. nih.govfrontiersin.org

For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. frontiersin.orgpharmrxiv.de This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. ukrbiochemjournal.org Another derivative, PB11, induced classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in glioblastoma (U87) and cervical cancer (HeLa) cell lines at nanomolar concentrations. bwise.kr This was accompanied by an increase in the activity of caspase-3 and caspase-9, key executioners of apoptosis. bwise.kr

Autophagy, a cellular process of self-degradation, can also be modulated by anti-cancer agents and has a complex, context-dependent role in cancer. mdpi.com Under certain conditions, such as oxidative stress, autophagy can be induced as a survival mechanism, but excessive autophagy can also lead to cell death. mdpi.com The interplay between apoptosis and autophagy is critical in determining the fate of cancer cells upon treatment. mdpi.com

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Many cancer cells exist in a state of increased intrinsic oxidative stress, making them more vulnerable to agents that further elevate reactive oxygen species (ROS) levels. acs.org The generation of ROS is a key mechanism of action for several benzothiazole-based anti-cancer compounds. nih.gov

Studies have shown that treatment with benzothiazole derivatives can lead to an increase in ROS generation in cancer cells, which in turn triggers apoptosis. frontiersin.orgpharmrxiv.de This increase in oxidative stress can cause cellular damage, including DNA fragmentation and loss of mitochondrial membrane potential, ultimately leading to cell death. nih.gov For example, in hepatocellular carcinoma cells, benzothiazole compounds were found to induce oxidative stress by diminishing the antioxidant defense system. nih.gov This disruption of the cellular redox balance is a promising strategy for selectively targeting cancer cells. acs.orgnih.gov

Modulation of Cellular Signaling Pathways

The anti-cancer activity of benzothiazole derivatives is also attributed to their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and inflammation. nih.gov Key pathways implicated include:

NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Certain benzothiazole derivatives have been shown to suppress the activation of the NF-κB signaling pathway in hepatocellular carcinoma cells, contributing to their anti-inflammatory and apoptotic effects. nih.gov The drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was also found to activate the NF-κB signaling cascade in sensitive breast cancer cells. researchgate.net

PI3K/AKT Pathway : This pathway is a central regulator of cell survival and proliferation and is often aberrantly activated in cancer. bwise.kr The novel benzothiazole derivative PB11 was found to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. bwise.kr Similarly, fluorinated thiazolidinols cause cell death in A549 lung cancer cells via the PI3K/AKT/mTOR pathway. rsc.org

By interfering with these and other signaling cascades, such as the MAPK/ERK pathway, these compounds can effectively halt the uncontrolled growth and survival of cancer cells. rsc.orgnih.gov

Anti-Viral Applications and Target Inhibition

The benzothiazole scaffold has also been identified as a valuable pharmacophore for the development of anti-viral agents, with activity reported against a range of viruses. acs.orgsemanticscholar.orgnih.gov The incorporation of fluorine atoms into the benzothiazole structure has been a particularly successful strategy for enhancing antiviral potency. nih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. umassmed.edumdpi.combioworld.com Notably, fluorinated benzothiazole-containing compounds have emerged as highly potent inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net

Researchers have identified two orally available small molecules, TKB245 and TKB248, which contain a 4-fluoro-benzothiazole moiety. These compounds specifically and potently inhibit the enzymatic activity of SARS-CoV-2 Mpro. nih.govresearchgate.net X-ray crystallography revealed that they bind to the active site of the protease, forming a covalent bond with the catalytic cysteine residue (Cys-145). nih.govresearchgate.net

These compounds have demonstrated significantly more potent blockage of the infectivity and replication of various SARS-CoV-2 strains, including the Delta and Omicron variants, compared to other antivirals like nirmatrelvir (B3392351) in cell-based assays. nih.gov

Table 2: Anti-viral Activity of Fluorinated Benzothiazole Derivatives against SARS-CoV-2 Variants

| Compound | SARS-CoV-2 Variant | EC50 Value (µM) | Reference |

|---|---|---|---|

| TKB245 | Alpha | 0.014 - 0.056 | nih.gov |

| Beta | 0.014 - 0.056 | nih.gov | |

| Gamma | 0.014 - 0.056 | nih.gov | |

| Delta | 0.014 - 0.056 | nih.gov | |

| Kappa | 0.014 - 0.056 | nih.gov | |

| Omicron | 0.014 - 0.056 | nih.gov | |

| TKB248 | Alpha | 0.070 - 0.430 | nih.gov |

| Beta | 0.070 - 0.430 | nih.gov | |

| Gamma | 0.070 - 0.430 | nih.gov | |

| Delta | 0.070 - 0.430 | nih.gov | |

| Kappa | 0.070 - 0.430 | nih.gov | |

| Omicron | 0.070 - 0.430 | nih.gov | |

| Nirmatrelvir | (Various) | Less potent than TKB245 & TKB248 | nih.gov |

The potent activity of these fluorinated benzothiazole derivatives against a key viral enzyme underscores the therapeutic potential of this class of compounds in combating viral infections.

An article on the "" cannot be generated as requested. Extensive searches for scientific literature pertaining to this specific compound and its derivatives yielded no information regarding the outlined topics.

There is no available data in the public domain concerning the analysis of protein-ligand binding interactions, investigations into spasmolytic properties, anti-fungal, anti-mycotic, or anti-bacterial activities of 2,4,5-Trifluorobenzothioamide. Furthermore, no structure-activity relationship (SAR) studies, including the elucidation of pharmacophores or key structural determinants for this specific compound or its analogues, could be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure.

Structure-Activity Relationship (SAR) Studies of 2,4,5-Trifluorobenzothioamide Analogues

Impact of Fluorination Pattern and Substituent Modifications on Bioactivity

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to modulate a compound's physicochemical properties and enhance its pharmacological profile. In the context of benzothioamide derivatives, the specific pattern of fluorination on the phenyl ring, as seen in 2,4,5-Trifluorobenzothioamide, along with other substituent modifications, is anticipated to have a profound impact on their biological activity. While specific research on 2,4,5-Trifluorobenzothioamide is limited in publicly available literature, the principles of fluorine substitution and structure-activity relationships (SAR) of related polyfluorinated aromatic compounds can provide significant insights.

The introduction of fluorine can lead to dramatic changes in a molecule's biological profile due to the high electronegativity of the fluorine atom, the strength of the carbon-fluorine bond, and an increase in lipid solubility. These modifications can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

A study on the antiangiogenic activity of polyfluorinated benzamides, which are structurally related to benzothioamides, provides valuable SAR data. In this research, various tetrafluorobenzamides were synthesized and their biological activities were evaluated. It was observed that these compounds could be converted to 2,3,5-trifluorobenzamides with amino substituents at the 4-position through aromatic nucleophilic substitution. The biological activity, specifically the inhibition of angiogenesis, was maintained across these different polyfluorinated chemotypes nih.gov. This suggests that the presence of multiple fluorine atoms on the benzamide (B126) scaffold is compatible with and can even contribute to biological activity.

The table below summarizes the key findings from the study on polyfluorinated benzamides, which can be extrapolated to hypothesize the effects on 2,4,5-Trifluorobenzothioamide and its derivatives.

| Compound Type | Substitution Pattern | Biological Activity | Reference |

| Tetrafluorobenzamides | 2,3,4,5-Tetrafluoro | Maintained antiangiogenic activity | nih.gov |

| Trifluorobenzamides | 2,3,5-Trifluoro with 4-amino substituent | Maintained antiangiogenic activity | nih.gov |

This data indicates that significant fluorination of the aromatic ring is well-tolerated for antiangiogenic activity. The 2,4,5-trifluoro substitution pattern in the target compound of this article is different from the 2,3,5-trifluoro pattern in the studied benzamides. However, the general principle that polyfluorination can be a viable strategy for developing bioactive compounds remains relevant.

Future Perspectives and Translational Research

Integration of 2,4,5-Trifluorobenzothioamide Scaffolds in Advanced Drug Discovery Pipelines

The integration of any novel chemical scaffold into a drug discovery pipeline is a systematic process. For a compound like 2,4,5-Trifluorobenzothioamide, this would hypothetically involve several key stages. Initially, the synthesis of a diverse library of derivatives would be required to explore the chemical space around the core structure. This library would then be subjected to a battery of primary screens to identify any preliminary biological activity.

Successful integration would depend on the establishment of robust synthetic routes that are amenable to parallel synthesis and the development of reliable analytical methods to ensure the purity and identity of the synthesized compounds. Advanced drug discovery pipelines often utilize computational tools for in silico screening and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The trifluorinated aromatic ring and the thioamide functional group of 2,4,5-Trifluorobenzothioamide would be key features for these predictive models.

Table 1: Hypothetical Stages for Integrating a Novel Scaffold into Drug Discovery

| Stage | Description | Key Considerations for 2,4,5-Trifluorobenzothioamide |

| Library Synthesis | Creation of a diverse set of analogues by modifying the core structure. | Exploring substitutions on the aromatic ring and modifications of the thioamide group. |

| Primary Screening | Initial biological testing against a panel of therapeutic targets. | High-throughput screening (HTS) assays would be employed. |

| Hit Identification | Identification of compounds showing desired biological activity. | Confirmation and validation of initial hits. |

| In Silico Profiling | Computational prediction of physicochemical and ADMET properties. | Modeling the influence of fluorine atoms on metabolic stability and target binding. |

| Data Management | Secure and organized storage and analysis of all experimental data. | Integration into existing cheminformatics platforms. |

Development of Novel Therapeutic Agents Based on the 2,4,5-Trifluorobenzothioamide Core

The development of novel therapeutic agents from a core scaffold such as 2,4,5-Trifluorobenzothioamide would be guided by the principles of medicinal chemistry. The unique electronic properties conferred by the three fluorine atoms on the benzene (B151609) ring could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The thioamide group, a bioisostere of the amide bond, offers different hydrogen bonding capabilities and a distinct conformational profile, which could be exploited to achieve selectivity for specific biological targets. The development process would involve iterative cycles of chemical synthesis and biological testing to establish structure-activity relationships (SAR).

Interdisciplinary Approaches in Chemical Biology

In the realm of chemical biology, a molecule like 2,4,5-Trifluorobenzothioamide could serve as a valuable tool for probing biological systems. Its potential utility would be explored through interdisciplinary collaborations between chemists and biologists. For instance, derivatives of 2,4,5-Trifluorobenzothioamide could be synthesized with photo-activatable groups or affinity tags to enable target identification and validation studies through techniques like chemical proteomics.

The fluorine atoms could also serve as useful probes for ¹⁹F NMR studies, allowing for the investigation of binding events and conformational changes in biomolecules without the need for isotopic labeling. This approach can provide unique insights into drug-target interactions at a molecular level.

High-Throughput Screening and Lead Optimization Strategies for 2,4,5-Trifluorobenzothioamide Derivatives

High-throughput screening (HTS) would be the primary method for rapidly assessing the biological activity of a library of 2,4,5-Trifluorobenzothioamide derivatives against a multitude of targets. The development of suitable HTS assays, whether biochemical or cell-based, would be a critical first step.

Following the identification of initial "hits" from HTS, a comprehensive lead optimization program would be initiated. This process aims to improve the potency, selectivity, and drug-like properties of the initial hits. Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hit compounds and evaluating the impact on biological activity.

Computational Modeling: Using molecular docking and other computational methods to guide the design of more potent and selective analogues.

Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and permeability of the compounds to ensure they have appropriate properties for in vivo studies.

Table 2: General Lead Optimization Strategies

| Strategy | Objective | Example Application |

| SAR by Synthesis | To understand the relationship between chemical structure and biological activity. | Synthesizing analogues with different substituents on the trifluorophenyl ring. |

| In Silico Design | To prioritize the synthesis of compounds with a higher probability of success. | Docking studies to predict the binding mode of derivatives to a target protein. |

| ADMET Profiling | To improve the drug-like properties of the lead compounds. | In vitro assays to measure metabolic stability in liver microsomes. |

Q & A

Q. What are the recommended synthetic routes for 2,4,5-Trifluorobenzothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thioamidation of a fluorinated benzoyl chloride precursor. For example, reacting 2,4,5-trifluorobenzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux (60–70°C) yields the thioamide. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions (e.g., hydrolysis). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify via column chromatography (silica gel, gradient elution). Yields range from 60–85%, depending on stoichiometry and moisture control .

Q. How can the purity and structural integrity of 2,4,5-Trifluorobenzothioamide be validated post-synthesis?

- Methodological Answer :

- NMR Analysis : Use NMR to confirm fluorination patterns (expected δ: -110 to -125 ppm for aromatic fluorines) and NMR to verify thioamide NH protons (δ: 9–10 ppm, broad singlet).

- Mass Spectrometry : ESI-MS or HRMS should show [M+H] at m/z 217.03 (CHFNS).

- Elemental Analysis : Confirm %C (38.7%), %H (1.8%), %N (6.4%) within ±0.3% deviation.

- HPLC-PDA : Use a C18 column (ACN/water 70:30) to detect impurities (<2%) .

Q. What stability considerations are critical for handling 2,4,5-Trifluorobenzothioamide in experimental workflows?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in desiccated amber vials at -20°C. For aqueous-phase experiments, use buffered solutions (pH 6–7.5) and avoid prolonged exposure to light. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) show <5% decomposition over 30 days under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2,4,5-Trifluorobenzothioamide in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron-deficient aromatic rings and thioamide nucleophilicity.

- Fukui Indices : Identify reactive sites (e.g., sulfur in thioamide group as nucleophilic center, fluorinated positions as electrophilic hotspots).

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction barriers (e.g., DMSO increases activation energy for electrophilic attacks by 15–20%) .

Q. What strategies resolve contradictions in reported biological activity data for 2,4,5-Trifluorobenzothioamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, incubation times). For example, discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in mitochondrial activity assays (XTT vs. MTT).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine at position 4 with chlorine) to isolate electronic vs. steric effects.

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .

Q. How can reaction pathways involving 2,4,5-Trifluorobenzothioamide be optimized for regioselective functionalization?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the thioamide NH, directing electrophiles to the ortho position relative to fluorine.

- Protecting Groups : Temporarily protect the thioamide with Boc (tert-butoxycarbonyl) to prevent side reactions during fluorination.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve yields (≥90%) by enhancing energy transfer in cycloaddition reactions .

Critical Research Considerations

- Contradictory Data : Fluorine’s electron-withdrawing effect may unexpectedly stabilize intermediates in some reactions but destabilize others due to steric clashes. Always cross-validate with kinetic isotope effects or isotopic labeling (e.g., tracing) .

- Analytical Pitfalls : Overlap in NMR signals with impurities (e.g., unreacted fluoride salts) can lead to misassignment. Use -DEPT for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.